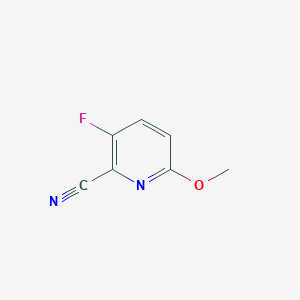![molecular formula C8H16ClNO2 B2994739 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride CAS No. 2138131-75-4](/img/structure/B2994739.png)
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is a chemical compound with the CAS Number: 2138131-75-4 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is 1S/C8H15NO2.ClH/c9-6-5-7 (10)8 (6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Hydrolysis and Acylation Studies
- Acid-catalyzed hydrolysis and acylation of similar compounds have been studied, leading to the formation of various derivatives. Such reactions are fundamental in organic chemistry and can be used to synthesize various spiro compounds with potential applications (Belikov et al., 2013).
Antimicrobial Agents
- Certain spiroheterocyclic compounds have shown potential as antimicrobial agents. For example, spiropyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one exhibited antimicrobial activities (Al-Ahmadi & El-zohry, 1995).
- Another study synthesized bispiroheterocyclic systems as antimicrobial agents via the reaction of specific spiro compounds with hydrazines, hydroxylamine, urea, and thiourea derivatives (Al-Ahmadi, 1996).
Synthesis of Derivatives
- The synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, which includes compounds similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, has been explored. These compounds could have applications in the development of pharmaceuticals and materials science (Kuroyan et al., 1995).
Antiviral Activity
- Some derivatives have shown potential in inhibiting human coronavirus replication, indicating their potential use in antiviral drug development (Apaydın et al., 2019).
Antihypertensive Activity
- A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, were synthesized and evaluated as antihypertensive agents, indicating potential applications in cardiovascular drug development (Caroon et al., 1981).
Antibacterial Agents
- Novel quinolines containing a spiro compound similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride showed potent antibacterial activity against respiratory pathogens, highlighting their potential use in treating respiratory infections (Odagiri et al., 2013).
Synthesis Techniques
- Advanced synthesis techniques for spiro compounds, including the one , have been developed. These techniques are crucial for creating complex molecules for pharmaceutical and material science applications (Huynh et al., 2017).
Pharmaceutical Applications
- The pharmacokinetics and tolerance of DU-6859a, a fluoroquinolone containing a spiro compound similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, were investigated, suggesting potential use in antimicrobial therapies (Nakashima et al., 1995).
Anticancer and Antidiabetic Potential
- Development of spirothiazolidines analogs demonstrated significant anticancer and antidiabetic activities, indicating potential for therapeutic applications in these areas (Flefel et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Propiedades
IUPAC Name |
1-amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-5-7(10)8(6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACKHQJQQIQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

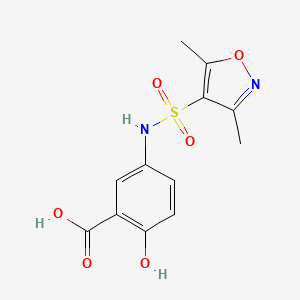
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)
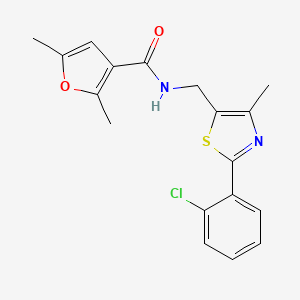
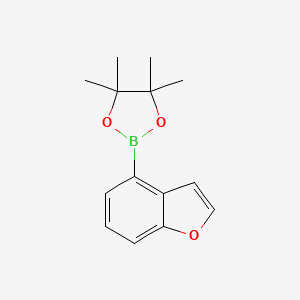


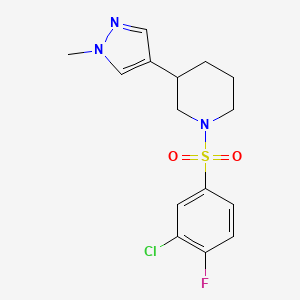
![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)
